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Compound of Interest

Compound Name: Ceftolozane

Cat. No.: B606591

Executive Summary: Ceftolozane is a fifth-generation cephalosporin antibiotic renowned for its
potent activity against multidrug-resistant Gram-negative bacteria, particularly Pseudomonas
aeruginosa.[1][2][3] Its unique chemical structure, featuring a modified C-3 side chain, allows it
to evade common resistance mechanisms such as efflux pumps and hydrolysis by
chromosomal AmpC [3-lactamases.[4][5] This guide provides an in-depth analysis of the
structure-activity relationships (SAR) of Ceftolozane and its analogs, detailing its mechanism
of action, interaction with bacterial resistance elements, and the experimental protocols used
for its evaluation. Quantitative data on its antimicrobial activity and target affinity are presented,
alongside visualizations of key biological pathways and experimental workflows to offer a
comprehensive resource for researchers and drug development professionals.

Introduction to Ceftolozane
Chemical Structure and Novelty

Ceftolozane (formerly FR264205) is a novel oxyimino-aminothiazolyl cephalosporin. Its
structure is chemically similar to that of ceftazidime, but with a critical modification at the 3-
position of the cephem nucleus. This position features a bulky and complex pyrazole group,
which is fundamental to its enhanced antibacterial profile. Specifically, the introduction of amino
groups to the 4-position of the 3-amino-2-methylpyrazole side chain was a key step in
enhancing its activity against P. aeruginosa. This modification confers potent antipseudomonal
activity and provides steric hindrance that protects the 3-lactam ring from degradation by
certain 3-lactamases.
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Mechanism of Action

Like all B-lactam antibiotics, Ceftolozane's mechanism of action is the inhibition of bacterial cell
wall biosynthesis. It covalently binds to essential penicillin-binding proteins (PBPs), which are
enzymes required for the cross-linking of peptidoglycan, a critical component of the bacterial
cell wall. This inactivation of PBPs leads to the disruption of cell wall integrity, ultimately
causing cell lysis and bacterial death. Ceftolozane exhibits a particularly high affinity for
PBP1b, PBP1c, PBP2, and PBP3 of P. aeruginosa and Escherichia coli. Its potent inhibition of
PBP3, a primary target, is a key contributor to its bactericidal activity.

Spectrum of Activity

Ceftolozane, typically combined with the B-lactamase inhibitor tazobactam, demonstrates a
broad spectrum of activity against Gram-negative bacteria. It is highly potent against P.
aeruginosa, including strains resistant to carbapenems, piperacillin/tazobactam, and
ceftazidime. The addition of tazobactam extends its activity to include many
Enterobacteriaceae that produce extended-spectrum (3-lactamases (ESBLS), such as E. coli
and Klebsiella pneumoniae. However, its activity is compromised against bacteria that produce
serine carbapenemases (like KPC) and metallo-f-lactamases (like VIM, IMP, and NDM).

Core Structure-Activity Relationships (SAR)

The potent and targeted activity of Ceftolozane is a direct result of specific chemical features
integrated into the cephalosporin scaffold.

The C-7 Acylamino Side Chain

The (22)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-{[(2-carboxypropan-2-yl)oxy]imino}acetyllamino
side chain at the C-7 position is a feature shared with other advanced-generation
cephalosporins. This group is crucial for providing a broad spectrum of activity against Gram-
negative bacteria by conferring high affinity for essential PBPs. The oxyimino moiety, in
particular, enhances stability against some common [3-lactamases.

The C-3 Side Chain: The Key to Anti-Pseudomonal
Potency
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The defining feature of Ceftolozane is its large and complex C-3 side chain: (5-amino-4-{[(2-
aminoethyl)carbamoyl]lamino}-1-methyl-1H-pyrazol-2-ium-2-yl)methyl. SAR studies leading to
the discovery of Ceftolozane (FR264205) revealed that introducing various amino groups to
the 4-position of a 3-amino-2-methylpyrazole cephalosporin C-3 side chain significantly
enhanced MIC values against multiple P. aeruginosa strains. This side chain is responsible for
several key properties:

o Enhanced AmpC Stability: The bulky nature of the pyrazole ring provides steric hindrance,
making Ceftolozane a poor substrate for the chromosomal AmpC (3-lactamase of P.
aeruginosa, a common mechanism of resistance to other cephalosporins like ceftazidime.

o Efflux Pump Evasion: Ceftolozane is not a significant substrate for the major MexAB-OprM
efflux pump in P. aeruginosa, another critical advantage over other antibiotics.

o Potent PBP Affinity: The overall structure contributes to the high binding affinity for key P.
aeruginosa PBPs.

Quantitative Analysis of Ceftolozane and Analogs

The following tables summarize the in vitro activity of Ceftolozane/Tazobactam against key
pathogens. Data for specific analogs are limited in publicly available literature, so comparisons
are made against relevant existing agents.

Table 1: In Vitro Activity of Ceftolozane/Tazobactam
against Pseudomonas aeruginosa
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Compound/Ag Susceptibility
MICso (pg/mL) MICo0 (ug/mL) Reference(s)
ent (%)
Ceftolozane/Tazo
0.5 2 97.0
bactam
Ceftolozane/Tazo
0.5 >32 91.7
bactam
Ceftazidime/Avib
15 - 94.0
actam
Meropenem - - - -

Piperacillin/Tazo

bactam

Table 2: In Vitro Activity of Ceftolozane/Tazobactam

. | :

) MICso MICgo Susceptibili Reference(s
Organism Compound
(hg/mL) (hg/mL) ty (%) )
All
~ Ceftolozane/
Enterobacteri 0.25 1 -
Tazobactam
aceae
ESBL-
] Ceftolozane/
producing E. 0.5 4 91.3
) Tazobactam
coli
ESBL-
Ceftolozane/
producing K. 32 >32 65.6
i Tazobactam
pneumoniae
ESBL Ceftolozane/
0.38 - 96.6
Isolates (All) Tazobactam
ESBL Ceftazidime/
_ 0.125 - 100
Isolates (All) Avibactam
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Interaction with Resistance Mechanisms

A crucial aspect of Ceftolozane's SAR is its ability to overcome prevalent resistance
mechanisms in P. aeruginosa.

o Stability to AmpC B-Lactamases: As mentioned, the C-3 side chain sterically hinders
hydrolysis by the chromosomal AmpC B-lactamase (PDC) that is commonly overexpressed
in resistant P. aeruginosa. However, mutations within the Q-loop of the AmpC enzyme can
alter its structure, expanding its substrate profile to efficiently hydrolyze Ceftolozane.

» Susceptibility to ESBLs and Carbapenemases: Ceftolozane is labile to hydrolysis by many
ESBLs (e.g., PER, GES, VEB types) and carbapenemases (KPC, VIM, NDM). The
combination with tazobactam, a (3-lactamase inhibitor, protects it from most ESBLSs, thereby
restoring its activity. Tazobactam does not, however, inhibit carbapenemases.

o Evasion of Efflux Systems: Ceftolozane is a poor substrate for the Resistance-Nodulation-
Division (RND) family of efflux pumps in P. aeruginosa, such as MexAB-OprM, which are
responsible for extruding many other antibiotics. This property contributes significantly to its
sustained potency.

o PBP Alterations: While less common, mutations in the genes encoding PBPs, particularly
PBP3 (encoded by ftsl), can reduce the binding affinity of Ceftolozane and lead to
resistance.

Experimental Protocols
Antimicrobial Susceptibility Testing (Broth
Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

e Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium.
Colonies are suspended in saline or broth to a turbidity equivalent to a 0.5 McFarland
standard.

o Plate Preparation: A series of 2-fold serial dilutions of the antimicrobial agent (e.qg.,
Ceftolozane/Tazobactam) is prepared in cation-adjusted Mueller-Hinton broth in microtiter
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plates.

Inoculation: The standardized bacterial suspension is diluted and added to each well of the
microtiter plate, resulting in a final concentration of approximately 5 x 10> CFU/mL.

Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent
that completely inhibits visible growth of the organism. Results are interpreted based on
established breakpoints from bodies like the Clinical and Laboratory Standards Institute
(CLSI).

Penicillin-Binding Protein (PBP) Competition Assay

This assay measures the affinity of a 3-lactam for its PBP targets.

Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed to
prepare a cell membrane fraction containing the PBPs.

Competition Reaction: The membrane preparation is incubated with various concentrations
of the test compound (e.g., Ceftolozane or an analog) for a set period.

Labeling: A labeled B-lactam probe (e.g., fluorescent or radioactive penicillin) is added to the
reaction. This probe will bind to any PBPs not already occupied by the test compound.

Separation and Detection: The PBP-B-lactam complexes are separated by SDS-PAGE. The
labeled PBPs are visualized by fluorography or autoradiography.

Analysis: The concentration of the test compound that inhibits 50% of the binding of the
labeled probe (ICso) is determined. A lower ICso value indicates a higher affinity of the
compound for that specific PBP.

Synthesis of Ceftolozane Analogs (General Scheme)

The synthesis of Ceftolozane and its analogs involves a multi-step process. A key reaction is

the coupling of the C-7 side chain with the 7-aminocephem nucleus.
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» Activation of C-7 Side Chain: The thiadiazolyl-oximinoacetic acid derivative (the C-7 side
chain precursor) is activated, for example, using methanesulfonyl chloride.

e Synthesis of C-3 Side Chain: The complex pyrazole-based C-3 side chain is synthesized
separately through a series of organic reactions.

e Coupling to Cephem Nucleus: The synthesized C-3 side chain is attached to the 3-position of
the 7-aminocephem core.

e Amide Formation: The activated C-7 side chain is then coupled to the 7-amino group of the
cephem nucleus to form the final amide bond.

o Deprotection and Purification: Protecting groups used during the synthesis are removed, and
the final compound is purified, often as a salt (e.g., sulfate), to yield the active
pharmaceutical ingredient.

Visualized Pathways and Workflows
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Caption: Ceftolozane enters the periplasm, evades efflux, and inhibits PBPs, blocking cell wall
synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structure-Activity Relationship of Ceftolozane and Its
Analogs: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606591#structure-activity-relationship-of-ceftolozane-
and-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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